molecular formula C15H20F3N3O2 B1620534 Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate CAS No. 260555-47-3

Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate

Cat. No.: B1620534
CAS No.: 260555-47-3
M. Wt: 331.33 g/mol
InChI Key: DTOUWJLITNREJT-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and an ethyl propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 2-chloropyridine with trifluoromethylating agents under specific conditions.

    Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Coupling of Pyridine and Piperazine Rings: The pyridine and piperazine rings are coupled using a suitable coupling agent, such as a palladium catalyst, under inert atmosphere conditions.

    Esterification: The final step involves the esterification of the coupled product with ethyl propanoate under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Biological Research: It is used in the study of receptor-ligand interactions and as a tool to investigate the biological pathways involving piperazine derivatives.

    Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The piperazine ring can interact with various neurotransmitter receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[4-(pyridin-2-yl)piperazin-1-yl]propanoate: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.

    Methyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-3-23-14(22)11(2)20-6-8-21(9-7-20)13-5-4-12(10-19-13)15(16,17)18/h4-5,10-11H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOUWJLITNREJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381860
Record name Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260555-47-3
Record name Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-[5-(trifluoromethyl)pyrid-2-yl]piperazine (2.00 g, 8.65 mmol) in ethanol (25 mL) and DIPEA (3.3 mL, 19.0 mmol) was added ethyl 2-bromopropionate (1.20 mL, 9.51 mmol). The reaction mixture was heated to 70° C. After 14 hours, the reaction mixture was cooled to room temperature, concentrated and purified by flash chromatography on silica gel with elution using 50% ethyl acetate/hexanes to give 2-[4-(5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]propionic acid ethyl ester.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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